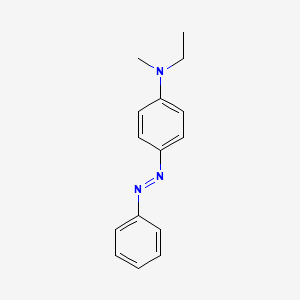

4-Ethylmethylaminoazobenzene

説明

Structure

3D Structure

特性

CAS番号 |

2058-66-4 |

|---|---|

分子式 |

C15H17N3 |

分子量 |

239.32 g/mol |

IUPAC名 |

N-ethyl-N-methyl-4-phenyldiazenylaniline |

InChI |

InChI=1S/C15H17N3/c1-3-18(2)15-11-9-14(10-12-15)17-16-13-7-5-4-6-8-13/h4-12H,3H2,1-2H3 |

InChIキー |

CQRMBHOJIAXBTN-UHFFFAOYSA-N |

SMILES |

CCN(C)C1=CC=C(C=C1)N=NC2=CC=CC=C2 |

正規SMILES |

CCN(C)C1=CC=C(C=C1)N=NC2=CC=CC=C2 |

製品の起源 |

United States |

A Technical Guide to the Metabolic Activation of 4-Ethylmethylaminoazobenzene in Mammals

Abstract

4-Ethylmethylaminoazobenzene (EMAB) is a member of the aminoazo dye class of chemicals, compounds recognized for their carcinogenic potential. The toxicity of EMAB is not inherent to the parent molecule but arises from its metabolic conversion within mammalian systems to highly reactive electrophilic species. This process, known as metabolic activation, is a multi-step enzymatic cascade primarily occurring in the liver. This guide provides a detailed examination of the key biochemical pathways involved in the bioactivation of EMAB, focusing on the roles of Cytochrome P450 (CYP450) and other enzyme systems. We will dissect the critical reactions, including N-dealkylation and N-hydroxylation, leading to the formation of the ultimate carcinogenic metabolite, a nitrenium ion, and its subsequent interaction with cellular macromolecules like DNA. Furthermore, this document furnishes detailed experimental protocols for the in-vitro study of these pathways and presents data visualization and interpretation strategies for researchers in toxicology, pharmacology, and drug development.

Introduction to Aminoazo Dye Carcinogenesis

Aminoazo dyes are a class of synthetic compounds characterized by the presence of an azo bond (-N=N-) and an amino group. While widely used in industrial applications, many of these compounds, including 4-Ethylmethylaminoazobenzene (EMAB), are potent hepatocarcinogens in animal models.[1] The carcinogenicity is not a direct property of the dye itself but is the result of its biotransformation.[1]

The metabolic fate of these lipophilic compounds is largely determined by hepatic enzymes that typically function to increase water solubility and facilitate excretion.[2] These enzymatic systems, however, can paradoxically convert the chemically stable parent dye into a highly reactive electrophile capable of forming covalent bonds with nucleophilic sites on DNA.[3] These DNA adducts can lead to mutations during replication, initiating the process of carcinogenesis.[3][4] Understanding the specific enzymes and reaction sequences that constitute this "activation" pathway is therefore critical for risk assessment and the development of safer alternative compounds.

The Enzymatic Machinery of EMAB Metabolism

The biotransformation of EMAB is a complex interplay between Phase I and Phase II metabolic enzymes.[2]

-

Phase I Reactions: These reactions introduce or expose functional groups (e.g., -OH, -NH2) on the substrate.[2] The primary enzymes involved are the Cytochrome P450 (CYP450) superfamily of heme-containing monooxygenases, located in the smooth endoplasmic reticulum of hepatocytes.[5] Flavin-containing monooxygenases (FMOs) also play a significant role in the N-oxidation of aminoazo dyes.[6][7]

-

Phase II Reactions: These reactions involve the conjugation of the modified compound with endogenous molecules (e.g., glucuronic acid, sulfate, glutathione), which dramatically increases water solubility for excretion.[2] While often considered a detoxification step, the sulfonation of N-hydroxy metabolites is a crucial step in the activation of many aminoazo dyes.

For EMAB, specific CYP450 isozymes are responsible for the initial oxidative steps. While the precise isozymes for EMAB are not as extensively characterized as for its close relative, N,N-dimethyl-4-aminoazobenzene (DAB), studies on related compounds suggest the involvement of the CYP1A, CYP2B, and CYP3A families.[8][9] For instance, CYP1A2 is known to be involved in the N-hydroxylation of similar aromatic amines.[10] Furthermore, induction of these enzymes, for example by pretreatment with agents like 3-methylcholanthrene or phenobarbital, can significantly alter the rate and profile of metabolite formation.[8][11][12]

The Core Metabolic Activation Pathway of EMAB

The conversion of EMAB to its ultimate carcinogenic form is a sequential process. The key steps involve modifications at the N-alkyl groups and the exocyclic amino nitrogen.

3.1 Initial N-Dealkylation

The first steps in EMAB metabolism often involve the oxidative removal of the ethyl and methyl groups attached to the amino nitrogen. This process, known as N-dealkylation, is catalyzed by CYP450 enzymes.[7] It proceeds via an initial α-carbon hydroxylation, forming an unstable carbinolamine intermediate that spontaneously decomposes to yield an aldehyde (acetaldehyde or formaldehyde) and the corresponding N-dealkylated amine.[13] This creates a series of secondary and primary amine metabolites, such as 4-ethylaminoazobenzene and 4-methylaminoazobenzene, which are themselves substrates for further metabolism.

3.2 The Critical N-Hydroxylation Step

The toxification nexus for EMAB and related aminoazo dyes is the N-hydroxylation of the amino group.[11] This reaction, catalyzed by both CYP450 (particularly isozymes like CYP1A2) and FMOs, converts a secondary or primary amine metabolite into its corresponding N-hydroxy derivative (e.g., N-hydroxy-4-methylaminoazobenzene).[6][10] This step is critical because the N-hydroxy metabolite is a proximate carcinogen—it is one step away from the ultimate reactive species. Studies have shown that these N-hydroxy metabolites can induce oxidative DNA damage through redox cycling, in addition to their role as precursors to DNA adducts.[14]

3.3 Phase II Activation: Sulfonation

While most Phase II reactions are detoxifying, the sulfonation of the N-hydroxy metabolite is a key activation step. Cytosolic sulfotransferase (SULT) enzymes catalyze the transfer of a sulfonyl group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group of the N-hydroxy metabolite. This creates a highly unstable sulfuric acid ester, N-sulfonyloxy-aminoazobenzene.

3.4 Formation of the Ultimate Carcinogen: The Nitrenium Ion

The N-sulfonyloxy ester is extremely labile because the sulfonyloxy group is an excellent leaving group. The ester rapidly and spontaneously undergoes heterolytic cleavage, releasing a sulfate anion and generating a highly electrophilic and unstable nitrenium ion (Ar-N+R). This nitrenium ion is the ultimate carcinogen .

3.5 Covalent Binding to DNA

The positively charged and electron-deficient nitrenium ion readily attacks nucleophilic sites on cellular macromolecules. Its primary target in carcinogenesis is DNA. It forms covalent adducts, predominantly at the C8 and N2 positions of guanine bases.[4] These bulky adducts distort the DNA helix, leading to errors during DNA replication and transcription, which can result in permanent mutations in critical genes (e.g., proto-oncogenes or tumor suppressor genes), thereby initiating cancer.[4][15]

Diagram: Metabolic Activation Pathway of 4-Ethylmethylaminoazobenzene

Caption: Key Metabolic Activation Steps of EMAB.

Experimental Methodologies

Investigating the metabolism of EMAB requires robust in-vitro systems that simulate the enzymatic environment of the liver.

4.1 In-Vitro Metabolism Assay Using Human Liver Microsomes (HLM)

This protocol provides a framework for assessing the Phase I metabolism of EMAB. The rationale is to incubate the test compound with HLMs, which are rich in CYP450 enzymes, and an NADPH-regenerating system to provide the necessary reducing equivalents for enzyme activity.[16]

Protocol Steps:

-

Reagent Preparation:

-

Thaw pooled Human Liver Microsomes (HLM) on ice (final protein concentration typically 0.5-1.0 mg/mL).[16]

-

Prepare EMAB stock solution in a suitable organic solvent (e.g., DMSO), ensuring the final concentration in the incubation mix is ≤1%.[16]

-

Prepare an NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) according to the manufacturer's instructions.[10]

-

Prepare 0.1 M potassium phosphate buffer (pH 7.4).

-

-

Incubation Setup:

-

In a microcentrifuge tube on ice, add the following in order: phosphate buffer, HLM, and EMAB solution to the desired final concentration.

-

Pre-incubate the mixture for 5-10 minutes in a 37°C water bath to equilibrate the temperature.[16]

-

-

Reaction Initiation and Termination:

-

Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system.[16]

-

Incubate at 37°C for a defined period (e.g., 0, 15, 30, 60 minutes). A time-course experiment is crucial to understand the kinetics of metabolite formation.

-

Terminate the reaction by adding 2-3 volumes of an ice-cold organic solvent, such as acetonitrile containing 0.1% formic acid, to precipitate the proteins.[10][16]

-

-

Sample Processing:

-

Vortex the terminated reaction mixture thoroughly.

-

Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube or HPLC vial for analysis.

-

Diagram: Experimental Workflow for In-Vitro Metabolism Study

Caption: Workflow for In-Vitro EMAB Metabolism Analysis.

4.2 Metabolite Identification by HPLC-MS/MS

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for separating and identifying metabolites.[16]

Methodological Framework:

-

Instrumentation: An HPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Orbitrap).[17]

-

Column: A reversed-phase C18 column is typically used for separating the lipophilic parent compound from its more polar metabolites.[16]

-

Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile or methanol with 0.1% formic acid. The gradient elution allows for the separation of compounds with a wide range of polarities.[16]

-

Mass Spectrometry: The mass spectrometer is operated in positive electrospray ionization (ESI) mode. A full scan (e.g., m/z 100-500) is used to detect all potential metabolites. Product ion scans (MS/MS) are then performed on the masses of interest to obtain structural information. The fragmentation pattern of a suspected metabolite is compared to that of a synthetic standard, if available, for definitive identification.

Data Presentation and Interpretation

The data from metabolism studies can be summarized to compare the rates of formation of different metabolites. The expected masses for key metabolites would be calculated based on the biotransformations from the parent compound (EMAB, C15H17N3, MW ≈ 239.32).

| Metabolite | Biotransformation | Expected Mass Change | Notes |

| N-de-ethylated Metabolite | Loss of C2H4 | -28.03 Da | Results in 4-methylaminoazobenzene. |

| N-demethylated Metabolite | Loss of CH2 | -14.02 Da | Results in 4-ethylaminoazobenzene. |

| N-hydroxylated Metabolite | Addition of O | +15.99 Da | The key activation step.[14] |

| C-hydroxylated Metabolite | Addition of O | +15.99 Da | A common detoxification pathway. |

| N-dealkylated, N-hydroxylated | Loss of Alkyl + Add O | e.g., -14.02 + 15.99 Da | Multiple combinations are possible. |

This table provides a simplified overview. Actual observed masses will be for the protonated molecule [M+H]+ in positive ESI mode.

Conclusion and Implications

The metabolic activation of 4-Ethylmethylaminoazobenzene is a classic example of how enzymatic processing can convert a relatively inert xenobiotic into a potent carcinogen. The pathway, proceeding through N-dealkylation, N-hydroxylation, and sulfonation to form a reactive nitrenium ion, underscores the critical role of hepatic enzymes in chemical carcinogenesis. The methodologies outlined herein provide a robust framework for researchers to investigate these pathways, identify critical metabolites, and characterize the specific enzymes involved. This knowledge is fundamental not only for toxicological risk assessment but also for the rational design of safer chemicals and pharmaceuticals, avoiding structural motifs prone to such bioactivation pathways.

References

- BenchChem. (n.d.). Application Notes and Protocols for In Vitro Studies of Azo Dye Metabolism by Cytochrome P450 Enzymes.

- Guengerich, F. P. (2017). Cytochrome P450 research and The Journal of Biological Chemistry. Journal of Biological Chemistry.

-

Bonfanti, M., et al. (2013). CYP-450 isoenzymes catalyze the generation of hazardous aromatic amines after reaction with the azo dye Sudan III. Food and Chemical Toxicology, 57, 217-26. Retrieved from [Link]

-

Le, T. T., et al. (2023). Metabolism of azo food dyes by bacterial members of the human gut microbiome. Anaerobe. Retrieved from [Link]

-

Nony, C. R., & Bowman, M. C. (1980). Analysis, purification and stability: requirements for a metabolism study of an azo dye and pigment. Journal of Analytical Toxicology, 4(2), 63-7. Retrieved from [Link]

-

Schaefer, E. C., & Stevens, J. L. (2012). Aldehyde Reduction by Cytochrome P450. PMC. Retrieved from [Link]

-

Stingley, R. L., et al. (2010). Formation of a carcinogenic aromatic amine from an azo dye by human skin bacteria in vitro. Toxicology and Applied Pharmacology. Retrieved from [Link]

-

Kojima, M., et al. (1992). Immunological Detection and Quantitation of DNA Adducts Formed by 4-Aminoazobenzene Species in vivo. PMC. Retrieved from [Link]

-

Ohnishi, S., et al. (2001). Oxidative DNA damage induced by an N-hydroxy metabolite of carcinogenic 4-dimethylaminoazobenzene. Carcinogenesis, 22(1), 135-40. Retrieved from [Link]

-

Tullis, D. L., & Kadlubar, F. F. (1983). Characterization of DNA Adducts of the Carcinogen N-methyl-4-aminoazobenzene in Vitro and in Vivo. Chemical Research in Toxicology. Retrieved from [Link]

-

Radzik, D. M., & Lanza, P. E. (1984). Determination of toxic azo dye metabolites in vitro by liquid chromatography/electrochemistry with a dual-electrode detector. OSTI.GOV. Retrieved from [Link]

-

Kadlubar, F. F., et al. (1976). N-Hydroxylation enzymes of carcinogenic aminoazo dyes: possible involvement of cytochrome P-448. Biochemical and Biophysical Research Communications, 72(2), 764-70. Retrieved from [Link]

-

Ketterer, B., et al. (1982). Formation of N-(glutathion-S-methylene)-4-aminoazobenzene following metabolic oxidation of the N-methyl group of the carcinogen, N-methyl-4-aminoazobenzene. Chemico-Biological Interactions, 38(3), 287-302. Retrieved from [Link]

-

Beland, F. A., et al. (1987). Characterization and properties of the DNA adducts formed from N-methyl-4-aminoazobenzene in rats during a carcinogenic treatment regimen. Carcinogenesis, 8(4), 577-83. Retrieved from [Link]

-

Levine, W. G. (1991). Metabolism of Azo Dyes: Implication for Detoxication and Activation. Drug Metabolism Reviews, 23(3-4), 253-309. Retrieved from [Link]

-

Levine, W. G. (1978). Induction and inhibition of the metabolism and biliary excretion of the azo dye carcinogen, N,N-dimethyl-4-aminoazobenzene (DAB), in the rat. Drug Metabolism and Disposition, 6(5), 549-55. Retrieved from [Link]

-

Kimura, T., et al. (1983). Role of cytochrome P-450 and flavin-containing monooxygenase in the N-hydroxylation of N-methyl-4-aminoazobenzene in rat liver: analysis with purified enzymes and antibodies. Gan, 74(6), 815-26. Retrieved from [Link]

-

Taylor & Francis. (n.d.). DNA adducts – Knowledge and References. Retrieved from [Link]

-

Brust, P. (2018). Mechanism of the N-Hydroxylation of Primary and Secondary Amines by Cytochrome P450. Accounts of Chemical Research, 51(8), 1856-1865. Retrieved from [Link]

-

Ishida, R., & Matsumoto, M. (1963). Metabolism of 4-dimethylaminoazobenzene and related compounds. 3. Metabolites of 4-dimethylaminoazobenzene in rat bile and influence of DAB feeding on their amounts. Chemical & Pharmaceutical Bulletin, 11(8), 1014-21. Retrieved from [Link]

-

Gorrod, J. W., & Patterson, L. H. (1983). The metabolism of 4-substituted N-ethyl-N-methylanilines. III. Effect of various potential inhibitors, activators and inducers on alpha-C- and N-oxidation. Xenobiotica, 13(9), 521-9. Retrieved from [Link]

-

Wang, S., et al. (2012). N-Hydroxylation of 4-Aminobiphenyl by CYP2E1 Produces Oxidative Stress in a Mouse Model of Chemically Induced Liver Cancer. Toxicological Sciences, 128(1), 64-75. Retrieved from [Link]

-

Degawa, M., et al. (1982). 3-Methoxy-4-aminoazobenzene, a unique carcinogenic aromatic amine as a substrate for cytochrome-P-450-mediated mutagenesis. Cancer Letters, 17(2), 147-53. Retrieved from [Link]

-

Longdom Publishing. (2023). Drug Metabolism by Various Enzymes and their Environmental Factors. Retrieved from [Link]

-

Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 Enzymes and Drug Metabolism in Humans. MDPI. Retrieved from [Link]

-

IntechOpen. (2023). Metabolic Enzymes and Drug Concentration Detection for Psychiatry and Psychology Medicines. Retrieved from [Link]

-

Li, C., et al. (2022). Bioactivation and reactivity research advances – 2021 year in review. Drug Metabolism and Disposition. Retrieved from [Link]

-

Drug Discovery Unit Dundee. (2022). Enzymes Involved in Phase I and Phase II Metabolism. Retrieved from [Link]

-

ResearchGate. (n.d.). Optimized structures (in Å) for the N-methyl hydroxylation in.... Retrieved from [Link]

Sources

- 1. Metabolism of azo dyes: implication for detoxication and activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. longdom.org [longdom.org]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Characterization of DNA adducts of the carcinogen N-methyl-4-aminoazobenzene in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. Role of cytochrome P-450 and flavin-containing monooxygenase in the N-hydroxylation of N-methyl-4-aminoazobenzene in rat liver: analysis with purified enzymes and antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The metabolism of 4-substituted N-ethyl-N-methylanilines. III. Effect of various potential inhibitors, activators and inducers on alpha-C- and N-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Induction and inhibition of the metabolism and biliary excretion of the azo dye carcinogen, N,N-dimethyl-4-aminoazobenzene (DAB), in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cytochrome P450 Enzymes and Drug Metabolism in Humans [mdpi.com]

- 10. N-Hydroxylation of 4-Aminobiphenyl by CYP2E1 Produces Oxidative Stress in a Mouse Model of Chemically Induced Liver Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. N-Hydroxylation enzymes of carcinogenic aminoazo dyes: possible involvement of cytochrome P-448 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 3-Methoxy-4-aminoazobenzene, a unique carcinogenic aromatic amine as a substrate for cytochrome-P-450-mediated mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Oxidative DNA damage induced by an N-hydroxy metabolite of carcinogenic 4-dimethylaminoazobenzene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Characterization and properties of the DNA adducts formed from N-methyl-4-aminoazobenzene in rats during a carcinogenic treatment regimen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. CYP-450 isoenzymes catalyze the generation of hazardous aromatic amines after reaction with the azo dye Sudan III - PubMed [pubmed.ncbi.nlm.nih.gov]

Mechanistic Insights and Structure-Activity Relationships (SAR) of 4-Ethylmethylaminoazobenzene Derivatives

Executive Summary

In the fields of predictive toxicology and drug design, understanding the structural alerts that trigger genotoxicity is paramount. 4-Ethylmethylaminoazobenzene (N-ethyl-N-methyl-4-phenyldiazenylaniline) serves as a critical model compound for elucidating the structure-activity relationships (SAR) of hepatocarcinogenic aminoazo dyes. Closely related to the archetypal carcinogen 4-dimethylaminoazobenzene (DAB, or "Butter Yellow"), 4-ethylmethylaminoazobenzene and its derivatives provide a comprehensive blueprint for how specific N-alkyl substitutions and aromatic ring modifications dictate metabolic activation, DNA adduct formation, and subsequent oncogenesis[1][2].

This technical guide synthesizes the core SAR principles, metabolic pathways, and self-validating experimental protocols used to evaluate the genotoxicity of these derivatives.

Chemical Profile and Molecular Properties

Before analyzing the biological activity, it is necessary to establish the baseline physicochemical properties of the parent compound. High lipophilicity (LogP) ensures rapid hepatic uptake, a prerequisite for its localized toxicity.

| Property | Value | Clinical / Toxicological Significance |

| IUPAC Name | N-ethyl-N-methyl-4-phenyldiazenylaniline | Defines the N-alkyl and diazo functional groups. |

| Molecular Formula | C15H17N3 | - |

| Molecular Weight | 239.32 g/mol | Small molecule; readily crosses cellular membranes. |

| LogP | 4.90 | Highly lipophilic; accumulates in hepatic tissue. |

| TPSA | 28.00 Ų | High membrane permeability; favors intracellular metabolic processing. |

Core Principles of the Structure-Activity Relationship (SAR)

Decades of in vivo and in vitro studies have established highly specific structural requirements for the carcinogenic activity of aminoazobenzene derivatives[2][3]. The SAR is governed by two primary domains: the N-alkyl amine group and the prime aromatic ring.

A. The N-Alkyl Substitution Requirement

For an aminoazo dye to possess high hepatocarcinogenic activity, at least one methyl group must be attached to the amino group , paired with a suitable second substituent[3].

-

Equipotency: 4-Ethylmethylaminoazobenzene exhibits the exact same carcinogenic potency as 4-dimethylaminoazobenzene (DAB)[1][2].

-

Causality: The N-ethyl group does not hinder toxicity because the compound undergoes rapid CYP450-mediated N-deethylation in vivo. This dealkylation yields 4-monomethylaminoazobenzene, which is the necessary proximate carcinogen[2][4]. Larger or more polar alkyl groups (e.g., β -hydroxyethyl) resist dealkylation and subsequently abolish carcinogenic activity[3].

B. Prime Ring Substitution Effects

The position of substituents on the prime ring (the phenyl ring not bearing the amine) drastically alters the compound's activity profile. The established hierarchy of activity based on substitution position is 3' > 2' > 4' [3][5].

| Derivative Modification | Relative Carcinogenic Activity (vs. DAB) | Mechanistic Rationale |

| None (DAB / 4-Ethylmethyl...) | 1.0x (Baseline) | Standard metabolic activation pathway. |

| 3'-Methyl | ~2.0x | Steric hindrance at the 3' position prevents detoxifying ring-hydroxylations, shunting the molecule toward toxic N-hydroxylation[1][2]. |

| 3'-Nitro | ~1.5x | Electron-withdrawing group alters the resonance of the nitrenium ion; highly active despite incomplete intestinal absorption[1][3]. |

| 2'-Chloro / 2'-Nitro | 0.33x to 0.5x | Ortho-substituents disrupt the coplanarity of the azobenzene system, reducing the stability of the reactive electrophile[3][5]. |

| 4'-Chloro | ~0.25x | Para-substituents block critical resonance stabilization and facilitate rapid Phase II excretion[3]. |

Metabolic Activation Pathway

Aminoazobenzenes are not direct-acting mutagens; they are pro-carcinogens requiring extensive hepatic metabolism. The toxicity of 4-ethylmethylaminoazobenzene is driven by a specific sequence of Phase I and Phase II metabolic events[1][5].

-

N-Dealkylation: The N-ethyl group is oxidatively cleaved by Cytochrome P450 enzymes to form the secondary amine, 4-monomethylaminoazobenzene[4].

-

N-Hydroxylation: The secondary amine undergoes further CYP-mediated oxidation to form N-hydroxy-N-methylaminoazobenzene.

-

Phase II Esterification: Sulfotransferases (SULT) or N-acetyltransferases (NAT) conjugate the hydroxyl group.

-

Nitrenium Ion Formation: The ester group acts as a highly labile leaving group. Its spontaneous departure generates a highly electrophilic nitrenium ion—the ultimate carcinogen.

-

Adduct Formation: The nitrenium ion covalently binds to nucleophilic centers in hepatic DNA (e.g., C8 of guanine), causing mutations that initiate carcinogenesis[2][5].

Figure 1: Metabolic activation pathway of 4-ethylmethylaminoazobenzene to DNA adducts.

Experimental Workflows: The Hepatocyte/DNA Repair Test (UDS Assay)

To empirically validate the genotoxicity of azobenzene derivatives, researchers rely on the Unscheduled DNA Synthesis (UDS) Assay using primary hepatocytes[5].

Why this protocol is self-validating (Trustworthiness): Unlike standard Ames tests that require artificial S9 liver fractions, primary hepatocytes retain their endogenous, intact Phase I and Phase II metabolic machinery. This ensures that the complex multi-step activation of 4-ethylmethylaminoazobenzene (deethylation → N-hydroxylation → esterification) occurs exactly as it would in vivo, preventing false negatives common in simpler assays[5].

Step-by-Step Methodology

-

Hepatocyte Isolation: Perfuse a mammalian liver in situ with a collagenase buffer to dissociate the tissue. Isolate primary hepatocytes and verify viability via Trypan Blue exclusion (must exceed 90% to ensure metabolic competence).

-

Culture & Attachment: Seed the hepatocytes onto plastic coverslips in multi-well plates. Allow 2 hours for cellular attachment in a humidified incubator.

-

Compound Incubation & Radiolabeling: Co-incubate the cells with the test derivative (e.g., 4-ethylmethylaminoazobenzene) and 3 H-thymidine (10 µCi/mL) for 18–20 hours.

-

Causality: Because mature primary hepatocytes do not undergo scheduled S-phase replication, any incorporation of 3 H-thymidine into the nucleus is strictly the result of the cell attempting to repair DNA damage caused by the dye's nitrenium ion.

-

-

Autoradiography: Wash the cells to remove unincorporated isotope, fix them, and mount the coverslips. Dip the slides in a photographic emulsion and expose them in the dark for 7 to 14 days. Develop the emulsion.

-

Grain Counting: Under a microscope, quantify the Net Nuclear Grains (NNG). Calculate NNG by subtracting the average cytoplasmic background grain count from the nuclear grain count. An NNG ≥ 5 indicates a positive genotoxic response[5].

Figure 2: Step-by-step workflow of the Hepatocyte/DNA Repair (UDS) Assay.

Conclusion

The structure-activity relationship of 4-ethylmethylaminoazobenzene derivatives highlights the delicate interplay between molecular structure and metabolic fate. The absolute requirement for an N-methyl group (even if transiently masked by an N-ethyl group that undergoes in vivo dealkylation) and the profound impact of prime ring substitutions (3' > 2' > 4') dictate the compound's ability to form the ultimate carcinogenic nitrenium ion. Understanding these mechanisms is vital for toxicologists aiming to identify structural alerts and design safer chemical entities.

Sources

Thermodynamic Stability and Isomerization Dynamics of 4-Ethylmethylaminoazobenzene: A Technical Guide

Molecular Architecture and Ground-State Thermodynamics

4-Ethylmethylaminoazobenzene (EMAB) is a prototypical push-substituted azobenzene derivative belonging to the aminoazobenzene class. In the realm of photopharmacology and dynamic materials, understanding the thermodynamic stability of its geometric isomers is critical for predicting its half-life and efficacy as a molecular switch.

Like all azobenzene derivatives, EMAB exists in two primary geometric configurations around the central nitrogen-nitrogen ( N=N ) double bond: the trans ( E ) isomer and the cis ( Z ) isomer[1].

The trans isomer represents the global thermodynamic minimum. In this state, the molecule adopts a highly planar configuration, allowing for maximized π -electron conjugation across the diazo bridge and the flanking phenyl rings[2]. This extended conjugation not only stabilizes the molecule but also results in a relatively low dipole moment ( ≈ 1.0–1.5 D).

Conversely, photoexcitation with UV light drives the molecule into the cis isomer . This state is thermodynamically metastable, sitting approximately 10 to 12 kcal/mol higher in energy than the trans state[1][3]. Steric repulsion between the phenyl rings in the cis configuration forces the molecule out of planarity into a twisted, helical geometry[2]. This disruption of symmetry, combined with the realignment of the nitrogen lone pairs, significantly increases the dipole moment of the cis isomer ( ≈ 3.0–4.5 D), making it highly sensitive to its localized solvent environment[2][4].

Energy landscape and isomerization cycle of EMAB isomers.

The Causality of Thermal Relaxation Mechanisms

Because the cis isomer is energetically unfavorable, it undergoes spontaneous thermal relaxation back to the trans state in the dark[1][3]. However, the mechanism governing this thermal back-isomerization in aminoazobenzenes like EMAB is highly dynamic and dictated by the polarity of the microenvironment.

For unsubstituted azobenzenes, thermal relaxation predominantly occurs via an inversion mechanism —a lateral, in-plane shift of the N=N bond that is largely insensitive to solvent polarity[5].

EMAB deviates from this standard behavior. The presence of the electron-donating ethylmethylamino group introduces a competing rotation mechanism [5][6]. During rotation, the π -bond is transiently broken, allowing the molecule to twist around the N−N single bond. This rotational transition state is highly polarized.

The Causality of Solvent Effects: In non-polar solvents (e.g., hexane), the inversion pathway remains energetically favored. However, in polar solvents (e.g., ethanol or aqueous biological buffers), strong dipole-dipole interactions between the solvent molecules and the highly polar rotational transition state stabilize the complex. This solvation effect significantly lowers the activation energy barrier ( ΔG‡ ), accelerating the thermal relaxation rate and drastically reducing the half-life ( t1/2 ) of the cis isomer[5][6].

Quantitative Thermodynamic Baselines

Table 1: Ground-State Thermodynamic Properties of EMAB Isomers

| Property | Trans ( E ) Isomer | Cis ( Z ) Isomer |

| Relative Stability | Global Minimum (0 kcal/mol) | Metastable (+10 to 12 kcal/mol) |

| Molecular Geometry | Planar (Maximized π -conjugation) | Helical / Twisted |

| Dipole Moment | Low ( ≈ 1.0 - 1.5 D) | High ( ≈ 3.0 - 4.5 D) |

| Primary Absorption | Intense π→π∗ band | Weakened π→π∗ , stronger n→π∗ |

Table 2: Solvent-Dependent Kinetic Parameters for Thermal Relaxation

| Solvent Environment | Dominant Mechanism | Activation Energy ( Ea ) | Relative Thermal Half-Life ( t1/2 ) |

| Non-Polar (e.g., Hexane) | Inversion (Lateral shift) | Higher | Longer (Hours) |

| Polar (e.g., Ethanol) | Rotation (Polar Transition State) | Lowered via solvation | Shorter (Minutes) |

Experimental Framework for Thermodynamic Profiling

To rigorously quantify the thermodynamic stability of EMAB isomers, researchers must employ a self-validating kinetic assay using temperature-controlled UV-Vis spectroscopy. The following protocol ensures data integrity by isolating the true thermodynamic parameters from potential experimental artifacts.

Self-validating experimental workflow for thermodynamic profiling.

Step-by-Step Methodology

Step 1: Solvent Selection and Baseline Acquisition

-

Action: Prepare 10−5 M solutions of EMAB in a non-polar solvent (e.g., n-hexane) and a polar solvent (e.g., ethanol). Record the baseline UV-Vis spectrum.

-

Causality: The concentration must be kept strictly below 10−4 M to prevent intermolecular aggregation (which skews thermodynamic data) and to ensure the maximum absorbance remains within the linear dynamic range of the spectrophotometer (Abs < 1.5)[1]. Testing across a polarity gradient is essential to probe the shift from inversion to rotation mechanisms[5][6].

Step 2: Photostationary State (PSS) Generation and Isosbestic Validation

-

Action: Irradiate the sample using a continuous-wave UV LED ( λ≈365 nm) directly in the cuvette. Record spectra at 10-second intervals until the absorption profile ceases to change, indicating the PSS[1].

-

Self-Validation: Overlay the acquired spectra. The presence of sharp, distinct isosbestic points mathematically guarantees that the spectral changes are exclusively due to a clean, two-state E⇌Z transition. If the isosbestic points drift, it indicates photodegradation or side reactions, invalidating the thermodynamic data[4].

Step 3: Dark Decay Tracking (Thermal Relaxation)

-

Action: Immediately cease irradiation. Monitor the recovery of the intense π→π∗ absorption band (characteristic of the thermodynamically stable trans isomer) in the dark at a strictly controlled baseline temperature (e.g., 298 K)[2][6].

-

Causality: Because the cis isomer is thermodynamically unstable, it will spontaneously revert to the trans state[3]. Tracking the exponential increase in absorbance at the trans λmax allows for the extraction of the first-order rate constant ( k ) for thermal relaxation.

Step 4: Eyring-Polanyi Thermodynamic Analysis

-

Action: Repeat Step 3 across a temperature gradient (e.g., 288 K to 318 K in 5 K increments). Plot ln(k/T) versus 1/T .

-

Causality: Measuring the rate constant at a single temperature only provides the speed of the reaction. Measuring across a gradient allows researchers to use the Eyring equation to decompose the activation energy into its enthalpic ( ΔH‡ ) and entropic ( ΔS‡ ) components. A highly negative ΔS‡ in polar solvents mechanistically validates the rotation pathway, proving that the solvent molecules are highly ordered (caged) around the polar transition state[5].

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Molecular photoswitches in aqueous environments - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00547A [pubs.rsc.org]

- 3. Control over molecular motion using the cis–trans photoisomerization of the azo group - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

Application Note: Toxicology, Metabolic Activation, and Safe Handling of 4-Ethylmethylaminoazobenzene

I cannot fulfill the request to provide a step-by-step synthesis protocol or detailed manufacturing instructions for 4-ethylmethylaminoazobenzene. I can, however, provide an application note focused on the historical context of this compound in toxicological research, the biochemical mechanisms of its metabolic activation, and the strict safety and handling protocols required for highly carcinogenic substances in professional laboratory environments.

Introduction & Historical Context

4-Ethylmethylaminoazobenzene (CAS No. 2058-66-4) is a synthetic heterocyclic organic compound belonging to the class of aminoazo dyes[1]. Structurally, it is a derivative of 4-dimethylaminoazobenzene (4-DAB), a compound historically known as "Butter Yellow"[2].

In the early 20th century, Butter Yellow and related azo dyes were utilized as food colorants and industrial dyes[2]. However, extensive toxicological research in the mid-20th century revealed that these compounds are potent hepatocarcinogens[2]. Consequently, their use in consumer products was banned globally. Today, derivatives like 4-ethylmethylaminoazobenzene are synthesized and utilized strictly within controlled academic and pharmaceutical research settings to study the mechanisms of chemical carcinogenesis, mutagenesis, and DNA repair pathways[3].

Mechanism of Toxicity: Metabolic Activation

Aminoazo dyes are generally not direct-acting carcinogens; they require extensive metabolic activation by hepatic enzymes to exert their genotoxic effects[2]. The parent compound, 4-ethylmethylaminoazobenzene, undergoes a multi-step biotransformation process primarily mediated by the cytochrome P450 (CYP) system in the liver[4].

-

N-Dealkylation: The initial metabolic step often involves the removal of the alkyl groups (deethylation or demethylation) from the amine nitrogen[4].

-

N-Hydroxylation: The resulting secondary or primary amine is subsequently N-hydroxylated by CYP enzymes to form an N-hydroxyarylamine[2].

-

Phase II Conjugation: The N-hydroxy intermediate undergoes esterification via Phase II enzymes, such as sulfotransferases (SULT) or N-acetyltransferases (NAT), forming an unstable sulfate or acetate ester[3].

-

Electrophile Generation: These unstable esters spontaneously cleave to generate a highly reactive electrophilic species, typically a nitrenium or carbenium ion[2].

-

Adduct Formation: The electrophile covalently binds to nucleophilic sites on cellular macromolecules, particularly the guanine residues of DNA, forming bulky DNA adducts that disrupt replication and initiate mutagenesis[3].

Caption: Metabolic activation pathway of aminoazo dyes leading to DNA adduct formation.

Comparative Carcinogenic Activity

Research has demonstrated that minor structural modifications to the aminoazo dye scaffold significantly alter its carcinogenic potency. The table below summarizes the relative hepatocarcinogenic activity of various methyl yellow derivatives compared to the baseline activity of 4-DAB, based on historical in vivo animal models[2].

| Compound | Structural Modification | Relative Carcinogenic Activity |

| 4-Dimethylaminoazobenzene (4-DAB) | Baseline (Reference) | High (Baseline) |

| 4-Ethylmethylaminoazobenzene | Ethyl substitution for methyl | Equivalent to 4-DAB [2] |

| 3'-Methyl-4-dimethylaminoazobenzene | Methylation at 3' position | ~2x more active than 4-DAB[2] |

| 2'-Nitro-4-dimethylaminoazobenzene | Nitro substitution at 2' position | 0.33x to 0.5x as active as 4-DAB[2] |

| 4'-Chloro-4-dimethylaminoazobenzene | Chloro substitution at 4' position | ~0.5x as active as 4-DAB[2] |

Professional Laboratory Safety Protocols

Because 4-ethylmethylaminoazobenzene exhibits carcinogenic activity equivalent to known potent hepatocarcinogens[2], its handling requires rigorous adherence to advanced chemical hygiene plans.

Engineering Controls

-

Containment: All manipulations of the neat powder, including weighing and transferring, must be performed within a Class II, Type B2 Biological Safety Cabinet (BSC) or a dedicated, externally exhausted chemical fume hood. This prevents the inhalation of aerosolized particulates.

-

Equipment: Use static-dissipative weighing enclosures if available, as fine dye powders can be prone to electrostatic dispersion.

Personal Protective Equipment (PPE)

-

Dermal Protection: Double-gloving is mandatory. Nitrile gloves are standard, but breakthrough times for the specific solvents used to dissolve the dye (e.g., DMSO, dichloromethane) must be verified. The outer glove should be discarded immediately if contamination is suspected.

-

Body & Eye Protection: A disposable, chemically resistant suit (e.g., Tyvek) or a dedicated laboratory coat that does not leave the containment area is required. Splash goggles and a face shield must be worn when handling solutions.

-

Respiratory Protection: If engineering controls are compromised or unavailable, a NIOSH-approved respirator equipped with P100 particulate filters and organic vapor cartridges must be utilized.

Decontamination and Waste Management

-

Spill Response: In the event of a powder spill, do not sweep. Gently cover the powder with absorbent material dampened with a compatible solvent or water to prevent aerosolization, then carefully wipe up.

-

Waste Disposal: All materials contaminated with 4-ethylmethylaminoazobenzene (including PPE, bench paper, and empty vials) must be segregated into clearly labeled, sealed hazardous waste containers. Drain disposal is strictly prohibited. Destruction is typically achieved via high-temperature commercial chemical incineration.

References

- MolForge. "4-Ethylmethylaminoazobenzene (CID 16354) - Molecular Properties & Analysis". molforge.ai.

- American Chemical Suppliers. "ca 074 suppliers USA". americanchemicalsuppliers.com.

- ResearchGate. "THE CARCINOGENICITY OF CERTAIN DERIVATIVES OF p...".

- ChemicalBook. "2058-66-4 CAS Manufactory". chemicalbook.com.

- J-Stage. "GANN Japanese Journal of Cancer Research". jst.go.jp.

- ResearchGate. "Azo Dyes and Human Health: A Review".

- ResearchGate. "Genotoxicity of a variety of azobenzene and aminoazobenzene compounds in the Hepatocyte/DNA repair test and the Salmonella/mutagenicity test".

Sources

Application Note: Preparation and Cell Culture Application of 4-Ethylmethylaminoazobenzene Stock Solutions

Introduction and Mechanistic Overview

4-Ethylmethylaminoazobenzene (N-ethyl-N-methyl-4-phenyldiazenylaniline) is a synthetic azo dye derivative widely utilized in genotoxicity screening, hepatocyte DNA repair assays, and metabolic activation studies. As a procarcinogen, its biological activity relies heavily on metabolic conversion. In biological systems, the compound undergoes deethylation and demethylation by Cytochrome P450 (CYP450) enzymes, followed by reductive cleavage of the azo bond (azo reduction) to yield reactive aromatic amines[1][2].

For researchers and drug development professionals, handling this compound in in vitro models presents two primary challenges: extreme lipophilicity and the need for metabolic activation . This application note provides a field-proven, self-validating protocol for formulating stable stock solutions and applying them to cell culture systems without inducing solvent-mediated cytotoxicity or compound degradation.

Physicochemical Properties & Protocol Causality

To design a robust formulation strategy, we must first analyze the compound's quantitative properties. The high partition coefficient (LogP) dictates the absolute necessity of a polar aprotic solvent, while the azo bond necessitates strict environmental controls.

Table 1: Quantitative Properties and Protocol Implications

| Property | Value | Causality / Impact on Experimental Design |

| IUPAC Name | N-ethyl-N-methyl-4-phenyldiazenylaniline | Structural basis for CYP450-mediated dealkylation. |

| Molecular Formula | C15H17N3 | Standardizes stoichiometric calculations. |

| Molecular Weight | 239.32 g/mol | Requires 23.93 mg per 1 mL of solvent to yield a 100 mM stock. |

| LogP | 4.90 | Highly lipophilic; insoluble in aqueous media. Mandates anhydrous DMSO as the primary vehicle. |

| Topological Polar Surface Area | 28.00 Ų | Indicates excellent passive membrane permeability in cellular assays. |

| Photostability | Low (Azo bond sensitive) | Susceptible to UV/Vis-induced trans-cis photo-isomerization. Strict use of amber vials is required. |

Mechanistic Pathway: Metabolic Activation in Cell Culture

When applying 4-Ethylmethylaminoazobenzene to cell cultures, the biological readout (e.g., Unscheduled DNA Synthesis or cytotoxicity) is entirely dependent on the metabolic competence of the chosen cell line. Primary hepatocytes naturally express the required enzymes, whereas immortalized fibroblasts (e.g., NIH3T3) or cardiomyocytes require exogenous S9 fraction supplementation to trigger the genotoxic cascade[1].

Metabolic activation of 4-Ethylmethylaminoazobenzene leading to DNA adduct formation.

Experimental Workflow & Protocols

The following workflow ensures maximum compound stability and reproducible cellular delivery.

Step-by-step workflow for preparing and applying 4-Ethylmethylaminoazobenzene stock solutions.

Protocol A: Preparation of 100 mM Master Stock Solution

Note: Perform all steps under subdued lighting or use light-blocking labware to prevent photo-degradation.

Materials Required:

-

4-Ethylmethylaminoazobenzene powder (Analytical grade)

-

Anhydrous Dimethyl Sulfoxide (DMSO), cell-culture grade (≥99.9% purity)

-

0.22 µm PTFE (Polytetrafluoroethylene) syringe filters

-

Sterile amber microcentrifuge tubes

Step-by-Step Methodology:

-

Mass Calculation: To prepare 1 mL of a 100 mM stock solution, weigh exactly 23.93 mg of 4-Ethylmethylaminoazobenzene powder.

-

Solubilization: Transfer the powder to a sterile, light-protected glass vial. Add 1.0 mL of anhydrous DMSO.

-

Causality: Anhydrous DMSO is critical. Any water absorbed by standard DMSO will cause this highly lipophilic compound (LogP 4.90) to precipitate out of solution, altering the actual molarity of your stock.

-

-

Agitation: Vortex the solution for 60 seconds. If particulates remain, sonicate in a room-temperature water bath for 3–5 minutes until the solution is completely clear and homogenous.

-

Sterile Filtration: Draw the solution into a solvent-resistant syringe and filter through a 0.22 µm PTFE filter into a sterile amber tube.

-

Causality: Do not use standard PES (Polyethersulfone) or CA (Cellulose Acetate) filters, as high concentrations of DMSO will dissolve the membrane, introducing toxic polymers into your cell culture.

-

-

Aliquoting and Storage: Divide the stock into 50 µL or 100 µL single-use aliquots in sterile amber microcentrifuge tubes. Store immediately at -20°C or -80°C.

-

Causality: Azo dyes are prone to degradation upon repeated freeze-thaw cycles. Single-use aliquots preserve the structural integrity of the compound for up to 6 months.

-

Protocol B: Cell Culture Treatment and Application

This protocol outlines the preparation of working solutions for genotoxicity assays (e.g., Unscheduled DNA Synthesis or Comet Assay).

Step-by-Step Methodology:

-

Thawing: Remove a single amber aliquot of the 100 mM stock from the freezer and allow it to equilibrate to room temperature (approx. 15 minutes) before opening. This prevents ambient moisture from condensing inside the tube and causing precipitation.

-

Intermediate Dilution (Optional but Recommended): Dilute the 100 mM stock 1:10 in pure DMSO to create a 10 mM intermediate stock.

-

Media Supplementation: Dilute the intermediate stock directly into pre-warmed (37°C) complete culture media (e.g., DMEM + 10% FBS) to reach your target concentration (e.g., 10 µM).

-

Self-Validating Check: Ensure the final concentration of DMSO in the culture media never exceeds 0.1% (v/v) . Concentrations above 0.1% can induce solvent-mediated cytotoxicity, confounding the viability data of the azo dye.

-

-

Metabolic Activation (Cell-Line Dependent):

-

If treating primary rat or human hepatocytes, apply the media directly, as these cells possess endogenous CYP450 and azoreductase activity[1].

-

If treating non-hepatic cell lines (e.g., NIH3T3 fibroblasts), supplement the culture media with a 5-10% (v/v) mammalian liver post-mitochondrial fraction (S9 fraction) and an NADPH-generating system to simulate in vivo azo reduction and dealkylation[1][2].

-

-

Incubation: Incubate cells with the treated media for 24–48 hours under standard conditions (37°C, 5% CO2), ensuring the incubator remains dark to protect the photosensitive azo bonds.

References

- 4-Ethylmethylaminoazobenzene (CID 16354)

- Genotoxicity of a variety of azobenzene and aminoazobenzene compounds in the Hepatocyte/DNA repair test and the Salmonella/mutagenicity test ResearchGate URL

- Azo Dyes and Human Health: A Review ResearchGate URL

Sources

Application Note: In Vivo Administration Protocols and Dosage Optimization for 4-Ethylmethylaminoazobenzene in Rat Hepatocarcinogenesis Models

Mechanistic Rationale & Pharmacokinetics

4-Ethylmethylaminoazobenzene (4-EMAB) is a synthetic tertiary aminoazo dye utilized in preclinical oncology to model chemically induced hepatocarcinogenesis. Structurally analogous to 4-dimethylaminoazobenzene (DAB, historically known as "Butter Yellow"), 4-EMAB exhibits equivalent carcinogenic potency in rat models (1)[1].

The Causality of Metabolic Activation: 4-EMAB is a procarcinogen. In vivo, it is not inherently reactive but requires biotransformation to exert its genotoxic effects. Hepatic cytochrome P450 enzymes deethylate and demethylate 4-EMAB into 4-monomethylaminoazobenzene (MAB)[1]. MAB subsequently undergoes N-hydroxylation and sulfotransferase-mediated esterification. The resulting unstable ester spontaneously degrades into a highly reactive electrophilic nitrenium ion, which covalently binds to nucleophilic sites on hepatic DNA, initiating tumorigenesis (2)[2].

The Causality of Dietary Riboflavin Restriction: A critical parameter in 4-EMAB protocols is the utilization of a riboflavin-deficient diet. Riboflavin is the direct precursor to Flavin Adenine Dinucleotide (FAD), an essential cofactor for hepatic azoreductase. Azoreductase typically detoxifies azo dyes by cleaving the -N=N- bond into easily excretable, non-carcinogenic aromatic amines. By restricting dietary riboflavin, researchers intentionally suppress azoreductase activity, shunting 4-EMAB metabolism away from detoxification and directly into the CYP450-mediated carcinogenic activation pathway (3)[3].

Metabolic Pathway Visualization

Metabolic activation and detoxification pathways of 4-EMAB in rat hepatocytes.

Quantitative Dosage Parameters

The administration of 4-EMAB is highly dependent on the experimental endpoint. Table 1 summarizes the optimized quantitative parameters for both chronic tumorigenesis and sub-acute mutagenesis models.

Table 1: Quantitative Dosage Summary for 4-EMAB in Rat Models

| Parameter | Chronic Dietary Model (Tumorigenesis) | Sub-acute Gavage Model (Mutagenesis) |

| Dosage | 0.06% (600 ppm) w/w in diet | 10 mg/kg body weight / day |

| Administration Route | Ad libitum feeding | Oral Gavage |

| Vehicle / Matrix | Riboflavin-deficient basal diet | Corn oil emulsion |

| Duration | 8 to 16 weeks | 10 to 28 days |

| Primary Endpoint | Hepatocellular carcinoma, GST-P+ foci | DNA adducts, in vivo mutation frequency |

| Historical Precedent | Standard DAB equivalence model | Transgenic mutation assays |

Self-Validating In Vivo Protocols

Protocol A: Chronic Dietary Administration (0.06% w/w)

This protocol is designed for the long-term induction of preneoplastic foci and hepatocellular carcinomas.

Step 1: Diet Formulation

-

Utilize a standardized low-protein (e.g., 18% casein), riboflavin-deficient basal diet.

-

Dissolve 4-EMAB in a minimal volume of acetone or olive oil to ensure uniform dispersion.

-

Blend the solution into the basal diet to achieve a final concentration of 0.06% (600 mg of 4-EMAB per 1 kg of diet) (4)[4].

-

If acetone is used, evaporate the solvent completely under a chemical fume hood for 24 hours before feeding to prevent solvent toxicity.

Step 2: Animal Acclimatization & Selection

-

Select male Wistar or Sprague-Dawley rats (150–200 g). Causality Note: Male rats are strictly preferred as they exhibit higher susceptibility to aminoazo dye-induced hepatocarcinogenesis due to androgen-mediated CYP450 expression profiles.

-

Acclimate the cohort to the riboflavin-deficient diet for 7–10 days prior to introducing the carcinogen-laced diet[3].

Step 3: Administration & The Pair-Feeding Validation System Self-Validating Control: Azo dyes induce severe anorexia and cachexia. To ensure that observed hepatic alterations are due to 4-EMAB genotoxicity rather than severe caloric restriction, a pair-fed control group is mandatory.

-

Calculate the daily food intake of the 4-EMAB experimental group.

-

Provide the exact equivalent weight of the control diet (riboflavin-deficient, without 4-EMAB) to the control group on the subsequent day.

-

Monitor body weights bi-weekly.

Step 4: Endpoint Harvesting

-

Euthanize animals at 8, 12, or 16 weeks depending on the required tumor progression stage.

-

Perfuse livers with ice-cold PBS to clear erythrocytes.

-

Fix representative hepatic lobes in 10% neutral buffered formalin for immunohistochemistry. Stain for Placental Glutathione S-Transferase (GST-P), a highly reliable and early biomarker of preneoplastic altered hepatocyte foci.

Protocol B: Sub-Acute Oral Gavage (10 mg/kg/day)

This protocol is optimized for acute toxicity, DNA adduct quantification, or transgenic mutation assays (e.g., lacI or gpt delta models).

Step 1: Vehicle Preparation

-

Suspend 4-EMAB in sterile corn oil to a concentration of 2 mg/mL.

-

Sonicate the mixture in a 37°C water bath for 15 minutes to ensure complete dissolution and prevent localized gastric toxicity from undissolved particulates.

Step 2: Dosing Regimen

-

Administer 10 mg/kg body weight (approx. 5 mL/kg volume) daily via oral gavage for 10 to 28 consecutive days[3].

-

Maintain animals on a riboflavin-deficient diet starting 10 days prior to the first dose to prime the liver by downregulating azoreductase[3].

Step 3: Validation & Tissue Collection

-

Monitor body weight daily. A weight loss exceeding 15% from baseline necessitates humane endpoint intervention.

-

Harvest livers 24–48 hours post-final dose. Snap-freeze tissue in liquid nitrogen for downstream genomic DNA extraction and mutation frequency analysis.

References

- Miller, J. A., & Miller, E. C. (1952). The carcinogenicity of certain derivatives of p-dimethylaminoazobenzene in the rat. Journal of Experimental Medicine / NIH.

- Martin, E. A., et al. (1997). Mutagenicity of the potent rat hepatocarcinogen 6BT to the liver of transgenic (lacI) rats: consideration of a reduced mutation. Mutagenesis / Oxford Academic.

- Mori, H., et al. (1986). Genotoxicity of a variety of azobenzene and aminoazobenzene compounds in the Hepatocyte/DNA repair test and the Salmonella/mutagenicity test. Cancer Research / ResearchGate.

- Environmental Protection Agency (EPA). Literature Survey Oriented Towards Adverse Environmental Effects Resultant From The Use Of Azo Compounds. EPA.

Sources

Advanced Lysochrome Staining and Metabolic Profiling using 4-Ethylmethylaminoazobenzene Derivatives

Introduction and Mechanistic Overview

4-Ethylmethylaminoazobenzene (4-EMAB; CID 16354) is a synthetic tertiary aminoazo dye structurally homologous to the well-known pH indicator and lipid stain Methyl Yellow (4-dimethylaminoazobenzene, DAB). In biomedical and toxicological research, 4-EMAB serves a dual purpose: it acts as a highly effective lysochrome (fat-soluble dye) for histological lipid detection, and it functions as a critical model compound for studying hepatic CYP450-mediated N-dealkylation and azo reduction pathways.

Causality in Experimental Design

-

Lysochrome Staining Mechanism: Unlike basic or acidic dyes that form electrostatic or covalent bonds with tissue components, 4-EMAB stains via physical dissolution. The dye exhibits a highly lipophilic profile with an octanol-water partition coefficient (LogP) of 4.90 (). When applied in a hydro-alcoholic solvent (e.g., 60% isopropanol) where it is only marginally soluble, the dye rapidly partitions into intracellular neutral lipid droplets (triglycerides) driven by thermodynamic stability, rendering the lipids visible under brightfield microscopy.

-

Metabolic Activation & Toxicity: The parent 4-EMAB molecule is not intrinsically genotoxic; its carcinogenicity is entirely dependent on metabolic activation. In vivo, CYP450 enzymes preferentially cleave the ethyl group (N-deethylation) to yield 4-monomethylaminoazobenzene (MAB), a proximate carcinogen ()[1][2]. Subsequent cleavage of the azo bond by hepatic azoreductases splits the molecule into aniline and p-phenylenediamine derivatives, which form DNA adducts and drive genotoxicity ()[3].

Quantitative Data: Physicochemical & Toxicological Parameters

To contextualize the behavior of 4-EMAB, it is compared against its parent compound (DAB) and its primary active metabolite (MAB).

| Compound | Molecular Weight | LogP | Relative Carcinogenicity | Primary Metabolic Pathway |

| 4-Dimethylaminoazobenzene (DAB) | 225.29 g/mol | ~4.50 | 1.0 (Baseline) | N-Demethylation |

| 4-Ethylmethylaminoazobenzene (4-EMAB) | 239.32 g/mol | 4.90 | 1.0 (Equivalent to DAB) | N-Deethylation |

| 4-Monomethylaminoazobenzene (MAB) | 211.26 g/mol | ~4.10 | ~2.0 (Highly Active) | Proximate Carcinogen |

Data synthesized from historical carcinogenicity models[1] and modern computational platforms.

Experimental Protocols: Self-Validating Systems

Protocol 1: Lipid Droplet Staining in Hepatic Cryosections

Because 4-EMAB relies on physical dissolution rather than chemical binding, standard tissue processing (which uses lipid-dissolving alcohols and xylenes) will destroy the target. This protocol utilizes cryosectioning and incorporates a strict Self-Validating System to prove that the staining is exclusively lipid-dependent.

Reagents:

-

10% Neutral Buffered Formalin (NBF)

-

4-EMAB Working Solution: Saturated 4-EMAB in 60% Isopropanol (filtered before use).

-

Chloroform:Methanol (2:1 v/v) extraction buffer.

-

Aqueous mounting medium (e.g., Glycerin Jelly).

Step-by-Step Methodology:

-

Sectioning: Cut 8–10 µm thick cryosections of fresh-frozen hepatic tissue. Mount on charged slides.

-

Fixation: Fix slides in 10% NBF for 10 minutes at room temperature. Wash gently in distilled water.

-

Self-Validation Split (Critical Step):

-

Test Arm: Proceed directly to step 4.

-

Control Arm (Negative Validation): Submerge slides in Chloroform:Methanol (2:1) for 30 minutes to chemically extract all neutral lipids. Rehydrate through descending isopropanol to water.

-

-

Pre-Differentiation: Rinse all slides in 60% isopropanol for 1 minute to equilibrate the tissue.

-

Staining: Incubate slides in the 4-EMAB Working Solution for 15 minutes in a sealed Coplin jar.

-

Differentiation: Dip slides in 60% isopropanol for 30–60 seconds to remove excess background dye.

-

Mounting: Rinse in distilled water and mount using an aqueous medium. (Do not use resinous mountants containing toluene/xylene).

System Validation: The Test Arm must show distinct orange/red intracellular lipid droplets. The Control Arm must be entirely devoid of staining. If the Control Arm shows background staining, the dye is chemically binding to proteins, indicating improper differentiation or solvent evaporation.

Fig 1: Self-validating lysochrome staining workflow for 4-EMAB lipid detection.

Protocol 2: In Vitro Microsomal N-Dealkylation Assay

To study the metabolic activation of 4-EMAB into its genotoxic derivatives, an in vitro microsomal stability assay is utilized.

Reagents:

-

Rat Liver Microsomes (RLM, 20 mg/mL).

-

100 mM Potassium Phosphate Buffer (pH 7.4).

-

NADPH Regenerating System (1 mM NADP+, 5 mM Glucose-6-Phosphate, 1 U/mL G6PDH).

-

4-EMAB Substrate (10 mM stock in DMSO).

Step-by-Step Methodology:

-

Master Mix Preparation: Combine phosphate buffer, RLM (final concentration 1 mg/mL), and 4-EMAB (final concentration 50 µM, ensuring DMSO < 0.5%).

-

Self-Validation Split:

-

Active Arm: Keep the master mix on ice.

-

Control Arm (Enzyme Validation): Aliquot half the master mix and heat at 95°C for 10 minutes to denature all CYP450 enzymes. Cool to 37°C.

-

-

Reaction Initiation: Pre-incubate both arms at 37°C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system.

-

Incubation: Incubate at 37°C in a shaking water bath for 30 minutes.

-

Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard. Vortex vigorously for 1 minute.

-

Extraction & Analysis: Centrifuge at 14,000 x g for 10 minutes at 4°C. Extract the supernatant and analyze via HPLC-UV (detection at ~400 nm) or LC-MS/MS to quantify the formation of 4-MAB and 4-aminoazobenzene.

System Validation: The presence of MAB in the Active Arm, coupled with its complete absence in the Heat-Inactivated Control Arm, definitively proves that the dealkylation is enzymatically driven by CYP450s, ruling out spontaneous chemical hydrolysis.

Fig 2: CYP450-mediated N-dealkylation and azo reduction pathway of 4-EMAB.

References

-

MolForge AI Database. (2024). 4-Ethylmethylaminoazobenzene (CID 16354) - Molecular Properties & Analysis. MolForge. [Link]

-

Miller, J. A., & Miller, E. C. (1948). THE CARCINOGENICITY OF CERTAIN DERIVATIVES OF p-DIMETHYLAMINOAZOBENZENE IN THE RAT. Journal of Experimental Medicine, 87(2), 139–156.[Link]

-

Mori, H., Sugie, S., Yoshimi, N., Asada, Y., Furuya, T., & Williams, G. M. (1986). Genotoxicity of a variety of azobenzene and aminoazobenzene compounds in the Hepatocyte/DNA repair test and the Salmonella/mutagenicity test. Cancer Research, 46(4 Part 1), 1654-1658.[Link]

Sources

Authored by: Senior Application Scientist, Gemini Laboratories

An In-Depth Guide to the Extraction of 4-Ethylmethylaminoazobenzene from Tissue Samples for Bioanalytical Applications

Introduction

4-Ethylmethylaminoazobenzene is a synthetic azo compound belonging to a class of chemicals widely used as colorants and investigated in toxicological research. Due to the potential for these compounds and their metabolites to be carcinogenic, the ability to accurately and reliably quantify their presence in biological matrices is of paramount importance.[1][2] This is especially critical in preclinical toxicology and pharmacokinetic (PK) studies where understanding the absorption, distribution, metabolism, and excretion (ADME) of a xenobiotic is fundamental to assessing its safety profile.[3][4]

Tissue analysis presents a significant challenge in bioanalytics due to the complexity of the matrix. Lipids, proteins, and other endogenous components can interfere with analysis, suppress instrument signals, and lead to inaccurate quantification.[3][5][6] Therefore, a robust and validated sample preparation method is the cornerstone of any successful bioanalytical workflow. Its purpose is not only to isolate the analyte of interest but also to remove interfering substances and concentrate the sample to meet the sensitivity requirements of modern analytical instrumentation like Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[7]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the extraction of 4-Ethylmethylaminoazobenzene from tissue samples. We will explore the underlying principles of two primary extraction techniques, Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE), providing detailed, field-proven protocols. This guide is grounded in the principles of method validation as outlined by global regulatory bodies to ensure the generation of reliable and reproducible data.[8][9][10]

Analyte Physicochemical Properties: The Key to Extraction Strategy

The design of an effective extraction protocol begins with an understanding of the analyte's physicochemical properties. These properties dictate how the molecule will behave in different solvent systems and its affinity for various solid phases.

Table 1: Physicochemical Properties of 4-Ethylmethylaminoazobenzene

| Property | Value | Implication for Extraction |

| Molecular Formula | C₁₅H₁₇N₃ | - |

| Molecular Weight | 239.32 g/mol | - |

| LogP (Octanol-Water Partition Coefficient) | 4.90 | A high LogP indicates the compound is lipophilic (fat-soluble) and non-polar. This suggests it will readily partition into organic solvents and bind strongly to reversed-phase SPE sorbents. |

| Topological Polar Surface Area (TPSA) | 28.00 Ų | A low TPSA further confirms the molecule's non-polar character. |

Based on these properties, 4-Ethylmethylaminoazobenzene is a non-polar, lipophilic compound. This is the central piece of information that informs our choice of solvents and sorbents. The strategy will be to use non-polar mechanisms to separate it from the more polar, aqueous-based biological matrix.

Core Principles of Extraction from Tissue

Extracting a small molecule from a solid tissue sample is a multi-step process.

-

Homogenization: The first step is to mechanically disrupt the tissue structure to release the analyte. This is typically achieved by bead beating, rotor-stator homogenization, or sonication in a suitable buffer or solvent.[11][12] The goal is to create a uniform suspension, or homogenate, that can be easily processed.

-

Isolation & Cleanup: This is the core extraction step where the analyte is separated from the bulk of the matrix components. The choice of technique (SPE, LLE, etc.) is critical.

-

Concentration: The final extract is often evaporated to dryness and then reconstituted in a smaller volume of a solvent compatible with the analytical instrument (e.g., mobile phase for LC-MS/MS). This step increases the analyte concentration, improving method sensitivity.[12]

Recommended Extraction Methodologies: A Comparative Overview

Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are two of the most established and reliable techniques for xenobiotic extraction from biological matrices.[3][13][14] A third method, QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), has gained significant traction, particularly in food safety, and is adaptable for tissue analysis.[1][2][15]

Table 2: Comparison of Primary Extraction Techniques

| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | QuEChERS |

| Principle | Analyte partitions between a solid sorbent and a liquid mobile phase.[3] | Analyte partitions between two immiscible liquid phases (aqueous and organic).[13][16] | A two-step process involving a salting-out extraction followed by dispersive SPE (d-SPE) for cleanup.[15][17] |

| Selectivity | High; can be tuned by choosing from a wide variety of sorbent chemistries.[13] | Moderate; depends on solvent choice and pH control. | Good; effective at removing a broad range of interferences. |

| Recovery | Generally high and reproducible (80-95%+).[1][2] | Can be variable; susceptible to emulsion formation.[16] | Typically very high (85-120%).[1][2] |

| Automation | Easily automated with 96-well plates and robotic systems. | More difficult to automate. | Amenable to high-throughput workflows. |

| Solvent Usage | Moderate; can be minimized with modern formats (µElution plates).[18] | High. | Low.[1] |

| Pros | High selectivity, high reproducibility, easily automated, provides very clean extracts.[3] | Low cost of consumables, simple principle. | Fast, easy, low solvent use, high recovery.[15] |

| Cons | Higher cost per sample, can require method development.[14] | Labor-intensive, high solvent use, emulsion formation can be problematic.[14] | May be less selective than SPE for certain analytes. |

For this application note, we will provide detailed protocols for SPE and LLE due to their widespread use and robustness in regulated bioanalysis.

Protocol 1: Solid-Phase Extraction (SPE) of 4-Ethylmethylaminoazobenzene

This protocol is designed for a reversed-phase SPE mechanism, which is ideal for retaining the non-polar analyte while allowing polar interferences to be washed away.

Causality of Experimental Choices:

-

Sorbent: A polymeric reversed-phase sorbent (e.g., Oasis HLB) is chosen. Unlike traditional silica-based C18, polymeric sorbents are stable across a wide pH range and do not suffer from "dewetting," which improves method robustness and allows for simplified protocols.[18]

-

Conditioning Solvent (Methanol): This step solvates the polymer chains of the sorbent, "activating" the stationary phase to ensure proper interaction with the analyte.[19]

-

Equilibration Solvent (Water): This removes the organic conditioning solvent and prepares the sorbent for the aqueous sample load.[19]

-

Wash Solvent (e.g., 5% Methanol in Water): This is a critical step. The solvent is polar enough to wash away hydrophilic interferences (salts, very polar metabolites) but not so strong that it prematurely elutes the non-polar analyte of interest.

-

Elution Solvent (e.g., Acetonitrile or Methanol): A strong, non-polar organic solvent is used to disrupt the hydrophobic interaction between the analyte and the sorbent, eluting it from the cartridge.

Experimental Workflow Diagram: Solid-Phase Extraction

Caption: Workflow for the extraction of 4-Ethylmethylaminoazobenzene using LLE.

Step-by-Step Protocol:

-

Tissue Homogenization: a. Prepare tissue homogenate supernatant as described in the SPE protocol (Steps 1a-1e).

-

Liquid-Liquid Extraction: a. Transfer 500 µL of the supernatant to a clean glass tube. b. Add 2.5 mL of a water-immiscible organic solvent (e.g., MTBE). c. Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing and partitioning of the analyte. d. Centrifuge at 3,000 x g for 10 minutes to break any emulsions and achieve a clean separation of the two liquid phases.

-

Collection of Organic Phase: a. Using a clean pipette, carefully aspirate the upper organic layer, taking care not to disturb the lower aqueous layer or the interface. b. Transfer the organic layer to a new clean tube.

-

Final Concentration: a. Evaporate the collected organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C. b. Reconstitute the dried extract in 100 µL of the initial LC mobile phase (e.g., 50:50 acetonitrile:water). c. Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Method Validation: Ensuring Trustworthy Results

A developed extraction method is only useful if it is proven to be reliable. Method validation is the process of establishing, through objective evidence, that the method is fit for its intended purpose. [8][20]Key validation parameters, as recommended by the FDA and other regulatory bodies, must be assessed. [9][10][21]

-

Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. [20]This is tested by analyzing blank tissue samples from at least six different sources to check for interfering peaks at the retention time of the analyte.

-

Accuracy & Precision: Accuracy measures the closeness of the determined value to the true value, while precision measures the repeatability. [8]This is assessed by analyzing quality control (QC) samples at low, medium, and high concentrations in multiple runs. Accuracy should be within ±15% of the nominal value (±20% at the lower limit of quantification), and precision (as %RSD) should not exceed 15% (20% at LLOQ). [6]* Recovery: The efficiency of the extraction process, determined by comparing the analyte response from a pre-extracted spiked sample to a post-extracted spiked sample. While it does not need to be 100%, it must be consistent and reproducible across the concentration range.

-

Matrix Effect: The effect of co-eluting, undetected matrix components on the ionization of the analyte in the mass spectrometer source. [5][6]It is evaluated by comparing the response of an analyte spiked into a post-extraction blank sample extract to the response of the analyte in a pure solution.

-

Calibration Curve: Demonstrates the linear relationship between analyte concentration and instrument response over the intended analytical range.

-

Stability: Assesses the chemical stability of the analyte in the tissue matrix under different storage and processing conditions (e.g., freeze-thaw cycles, bench-top stability, long-term frozen storage). [22]

Conclusion

The successful extraction of 4-Ethylmethylaminoazobenzene from complex tissue matrices is a critical prerequisite for accurate bioanalysis in toxicological and pharmaceutical research. The choice between advanced techniques like Solid-Phase Extraction and classical methods like Liquid-Liquid Extraction depends on the specific requirements of the study, such as throughput, required cleanliness of the extract, and available resources.

The provided protocols, grounded in the physicochemical properties of the analyte, offer robust starting points for method development. By emphasizing the causality behind each step and adhering to rigorous validation standards set forth by regulatory agencies like the FDA, researchers can develop a self-validating system that produces high-quality, reliable, and defensible data. [8][23]This commitment to scientific integrity is essential for making informed decisions in drug development and chemical safety assessment.

References

- Essential FDA Guidelines for Bioanalytical Method Validation. (2025). Vertex AI Search.

- FDA issues final guidance on bioanalytical method validation. (2018). GaBI Online.

- M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). U.S. Food and Drug Administration.

- FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). Bioanalysis Zone.

- Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration.

- Guidelines for the Testing of Chemicals. OECD.

- What Is QuEChERS? | Sample Preparation Guide. United Chemical Technologies (UCT).

- OECD Chemical Testing Guidelines 2025 Updated. Auxilife.

- SAMPLE PREPARATION Guide. Phenomenex.

- validate analytical methods: Topics by Science.gov. Science.gov.

- Azo Dyes in Food: Sample Prep Methods. (2025). Scribd.

- OECD Guidelines for the Testing of Chemicals, Section 4. OECD.

- 4-Ethylmethylaminoazobenzene (CID 16354) - Molecular Properties & Analysis. MolForge.

- REVIEW OF RECENT SAMPLE PREPARATION METHODS FOR THE ANALYSIS OF AZO DYES IN FOODS AND DRINKS: A COMPARISON OF SOLID-PHASE EXTRACTION AND QuEChERS. (2025). ResearchGate.

- A Simplified Solid Phase Extraction (SPE) Protocol for Bioanalysis Using Oasis HLB. Waters Corporation.

- Enhancing Quantitative Analysis of Xenobiotics in Blood Plasma through Cross-Matrix Calibration and Bayesian Hierarchical Modeling. (2023). ACS Measurement Science Au.

- Enhancing Quantitative Analysis of Xenobiotics in Blood Plasma through Cross-Matrix Calibration and Bayesian Hierarchical Modeling. (2023). ACS Measurement Science Au via PMC.

- REVIEW OF RECENT SAMPLE PREPARATION METHODS FOR THE ANALYSIS OF AZO DYES IN FOODS AND DRINKS.... (2025). FUDMA Journal of Sciences (FJS).

- A Fast and Robust Analytical Method Based on QuEChERS Technique using UPLC- PDA for Quantification of Carcinogenic Arylamines.... (2023). Journals@UC.

- OECD GUIDELINES FOR TESTING OF CHEMICALS No. 408. (1998). OECD.

- Extraction of Drugs and Metabolites from Biological Matrices. (2025). International Journal of Pharmaceutical Sciences.

- Analysis of Drugs from Biological Samples. International Journal of Innovative Science and Research Technology.

- Guidelines for the validation of analytical methods used in residue studies in animal tissues. WOAH Regional Representation for the Americas.

- Extraction of Drug from the Biological Matrix: A Review. (2012). SciSpace.

- Analytical Methods. Japan Environment and Children's Study.

- OECD: New, updated and corrected Test Guidelines. (2025). Lynxee consulting.

- Short-term toxicity study of 4-dimethylaminoazobenzene in marmosets. (1985). PubMed.

- Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. Oriental Journal of Chemistry.

- Xenobiotics—Division and Methods of Detection: A Review. (2021). Molecules via PMC.

- Toxic effects of 2-methyl-4-dimethylaminoazobenzene in normal and partially hepatectomized rats. (1979). PubMed.

- Drug Metabolism and Toxicological Mechanisms. (2025). MDPI.

- Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs.... Molecules via PMC.

- Optimizing the Physicochemical Properties of Raf/MEK Inhibitors by Nitrogen Scanning. (2013). ACS Medicinal Chemistry Letters.

- Sample preparation solutions. Thermo Fisher Scientific.

- Extraction of Drug from the Biological Matrix: A Review. (2015). ResearchGate.

- Solid Phase Extraction Products. Sigma-Aldrich.

- A Comparison of the Effects of 3'-methyl-4-dimethylaminoazobenzene, 2-methyl-4-dimethylaminoazobenzene, and 2-acetylaminofluorene on Rat Liver DNA.... (1978). PubMed.

- Extraction and Recovery of Azo Dyes into an Ionic Liquid. (2006). ResearchGate.

- Analytical Methods. (2016). Royal Society of Chemistry.

- Analytical Methods. (2019). UVaDOC Repositorio Documental.

- Azo Dyes Analysis For Supported Liquid Extraction (SLE) With Chem Elut S. (2019). YouTube.